molecular formula C22H32O3 B161353 Ambiguanol CAS No. 1922-48-1

Ambiguanol

Cat. No.: B161353
CAS No.: 1922-48-1
M. Wt: 344.5 g/mol
InChI Key: LMVLICSGVDWDSM-ZBJWQKIUSA-N
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Description

Ambiguanol is a synthetic steroid compound with a complex molecular structure. It is characterized by the presence of an epoxy group at the 16-alpha and 17-alpha positions, a hydroxyl group at the 3-beta position, and a methyl group at the 16-beta position. This compound is known for its applications in various fields, including medicinal chemistry and synthetic biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ambiguanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are typically carried out in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ambiguanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups.

    Substitution: The hydroxyl group at the 3-beta position can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ambiguanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex steroid compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Ambiguanol involves its interaction with specific molecular targets, such as steroid receptors. The epoxy group and hydroxyl group play crucial roles in binding to these receptors, modulating their activity, and influencing various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is believed to affect gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 16-alpha,17-alpha-Epoxy-3-beta-hydroxy-5-alpha-pregnan-20-one
  • 16-alpha,17-alpha-Epoxy-5-alpha-pregnan-20-one
  • 3-beta,17-alpha-dihydroxy-16-methylene-pregn-5-en-20-one

Uniqueness

Ambiguanol is unique due to the presence of the epoxy group at the 16-alpha and 17-alpha positions and the hydroxyl group at the 3-beta position. These functional groups confer specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13(23)22-20(3)10-8-17-16(18(20)12-21(22,4)25-22)6-5-14-11-15(24)7-9-19(14,17)2/h5,15-18,24H,6-12H2,1-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVLICSGVDWDSM-ZBJWQKIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C3(CCC4C(C3CC1(O2)C)CC=C5C4(CCC(C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]12[C@]3(CC[C@H]4[C@H]([C@@H]3C[C@]1(O2)C)CC=C5[C@@]4(CC[C@@H](C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1922-48-1
Record name (3β,16α)-16,17-Epoxy-3-hydroxy-16-methylpregn-5-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1922-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-alpha,17-alpha-Epoxy-3-beta-hydroxy-16-beta-methylpregn-5-en-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001922481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-α,17-α-epoxy-3-β-hydroxy-16-β-methylpregn-5-en-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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